molecular formula C18H16F3IN2O4S B3621848 N-({[4-iodo-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide

N-({[4-iodo-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide

Cat. No.: B3621848
M. Wt: 540.3 g/mol
InChI Key: CJJAKRBRILHVHO-UHFFFAOYSA-N
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Description

The compound “N-({[4-iodo-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide” is a complex organic molecule. It contains an iodo-trifluoromethylphenyl group, an amino carbonothioyl group, and a trimethoxybenzamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The iodo-trifluoromethylphenyl group would likely contribute significant steric bulk, while the amino carbonothioyl and trimethoxybenzamide groups would likely contribute to the compound’s polarity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. The presence of the iodo-trifluoromethylphenyl group suggests that the compound might be relatively heavy and possibly quite stable, while the presence of the amino carbonothioyl and trimethoxybenzamide groups suggests that the compound might be polar and capable of forming hydrogen bonds .

Properties

IUPAC Name

N-[[4-iodo-2-(trifluoromethyl)phenyl]carbamothioyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3IN2O4S/c1-26-13-6-9(7-14(27-2)15(13)28-3)16(25)24-17(29)23-12-5-4-10(22)8-11(12)18(19,20)21/h4-8H,1-3H3,(H2,23,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJAKRBRILHVHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=C(C=C(C=C2)I)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3IN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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